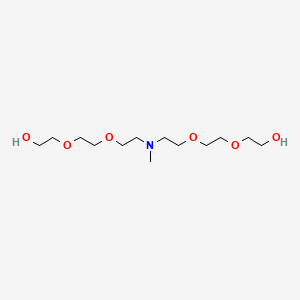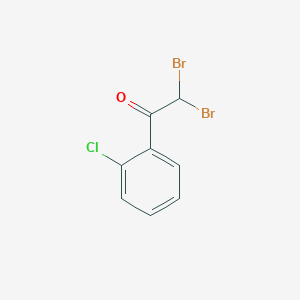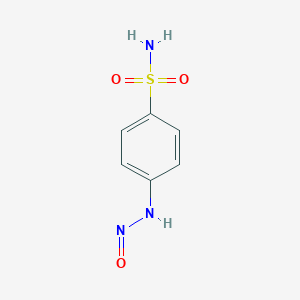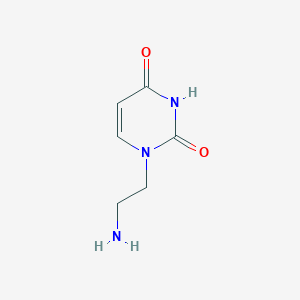
4-(3-Carboxypropyl)benzoic acid
Overview
Description
4-(3-Carboxypropyl)benzoic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol It is a derivative of benzoic acid, characterized by the presence of a carboxypropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(3-Carboxypropyl)benzoic acid can be synthesized through several methods. One common approach involves the oxidation of a substituted alkylbenzene using potassium permanganate (KMnO4) under acidic conditions . Another method includes the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group upon heating with aqueous acid or base .
Industrial Production Methods: In industrial settings, the compound can be produced via the carboxylation of Grignard reagents. This involves the reaction of a Grignard reagent with carbon dioxide (CO2) to yield a metal carboxylate, which is then protonated to form the carboxylic acid . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Carboxypropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: It can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of more complex carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.
Scientific Research Applications
4-(3-Carboxypropyl)benzoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Carboxypropyl)benzoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and ionic interactions, influencing enzyme activity and metabolic processes . The compound’s carboxyl group allows it to act as a proton donor, facilitating various biochemical reactions.
Comparison with Similar Compounds
Benzoic Acid: A simpler structure with only one carboxyl group attached to the benzene ring.
4-(4-Carboxyphenyl)butyric Acid: Similar structure but with a different position of the carboxyl group.
3-(4-Carboxyphenyl)butanoic Acid: Another isomer with a different arrangement of the carboxyl group.
Uniqueness: 4-(3-Carboxypropyl)benzoic acid is unique due to its specific carboxypropyl substitution, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in biochemical and industrial applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3-carboxypropyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7H,1-3H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESKBPYSLZKNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3327365.png)
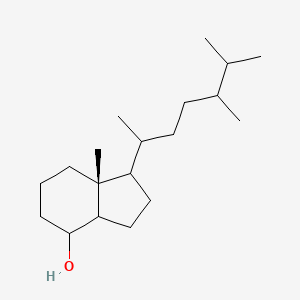



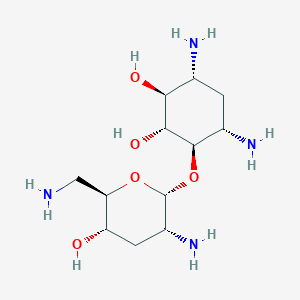
![2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B3327402.png)


